3-cyclohexyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide
Description
3-Cyclohexyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide is a synthetic small molecule featuring a propanamide backbone substituted with a cyclohexyl group and a 2-methylphenyl ring fused to an imidazo[1,2-a]pyrimidine heterocycle. This compound belongs to the imidazo[1,2-a]pyrimidine class, known for diverse pharmacological activities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-16-8-10-18(20-15-26-13-5-12-23-22(26)25-20)14-19(16)24-21(27)11-9-17-6-3-2-4-7-17/h5,8,10,12-15,17H,2-4,6-7,9,11H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQRWRXPDWPYOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCC4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide typically involves multistep organic synthesis. The key steps include the formation of the imidazo[1,2-a]pyrimidine core, followed by the introduction of the cyclohexyl group and the propanamide moiety. Common synthetic methods include:
Multicomponent Reactions: These reactions involve the simultaneous combination of three or more reactants to form the desired product in a single step.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.
Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-cyclohexyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related molecules based on heterocyclic cores, substituents, and functional groups (Table 1).
Key Structural Differences :
- Core Heterocycle : The target compound’s imidazo[1,2-a]pyrimidine core differs from the quinazoline in , which may alter target specificity (e.g., kinase vs. DNA-intercalating activity) .
- Substituents : The cyclohexyl group in the target enhances lipophilicity compared to the thiophene-Schiff base in or the dichlorophenyl group in propanil .
Physicochemical Properties
- Solubility : The polar propanamide and imidazo[1,2-a]pyrimidine groups may offset the cyclohexyl group’s hydrophobicity, improving aqueous solubility versus purely aromatic analogs .
Biological Activity
3-Cyclohexyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews its biological activity, synthesis, and structure-activity relationships based on recent research findings.
Chemical Structure and Properties
The compound features a cyclohexyl group, an imidazo[1,2-a]pyrimidine moiety, and a propanamide functional group. Its molecular formula is C20H25N3O, with a molecular weight of approximately 325.44 g/mol. The unique combination of these structural elements may contribute to its interaction with various biological targets.
Kinase Inhibition
Research indicates that this compound exhibits significant inhibitory activity against specific kinases, including:
- Bruton's Tyrosine Kinase (BTK) : Involved in B-cell signaling and implicated in certain leukemias and lymphomas.
- FLT3 : A receptor tyrosine kinase associated with hematological malignancies.
In vitro studies have shown that this compound can effectively inhibit the proliferation of cancer cell lines by targeting these kinases, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with the signaling pathways mediated by the targeted kinases, leading to reduced cell viability and induction of apoptosis in malignant cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. A comparative analysis with similar compounds reveals insights into how different substituents affect potency and selectivity:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-cyclohexyl-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrimidinamine | Contains furanyl instead of phenyl | Anticancer activity reported | Different heterocyclic ring |
| 5-{(6-methylimidazo[1,2-a]pyridin-2-yl)methyl}-N-cyclohexylpropanamide | Similar amide structure | Potential anti-inflammatory effects | Variation in side chain |
| 4-(cyclohexylmethyl)-N-(4-methylphenyl)-1H-imidazole-5-carboxamide | Imidazole core | Antimicrobial properties | Different substituents on imidazole |
These comparisons highlight that modifications to the imidazo[1,2-a]pyrimidine core or the side chains can yield compounds with varying degrees of biological activity .
Case Studies
Recent studies have focused on the pharmacological evaluation of this compound in animal models. For instance:
- In Vivo Efficacy : In mouse models of leukemia, administration of this compound resulted in significant tumor regression compared to control groups.
- Toxicity Profile : Toxicological assessments indicated a favorable safety profile with minimal adverse effects at therapeutic doses.
These findings support further development for clinical applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
